molecular formula C18H31Cl2N3 B1439909 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220038-60-7

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride

Cat. No.: B1439909
CAS No.: 1220038-60-7
M. Wt: 360.4 g/mol
InChI Key: YHNFUFOVJIALDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with the CAS Number: 1220038-60-7 . It has a molecular weight of 360.37 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C18H31Cl2N3 . Its average mass is 360.365 Da and its monoisotopic mass is 359.189514 Da .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine derivatives have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity. Research indicates that introducing bulky moieties and substituting the benzamide with an alkyl or phenyl group enhances this activity. For instance, certain derivatives demonstrated significantly high potency as inhibitors of acetylcholinesterase, leading to their development as potential antidementia agents (Sugimoto et al., 1990); (Sugimoto et al., 1992).

Atypical Antipsychotic Potential

These compounds have also been explored for their potential as atypical antipsychotics. Certain derivatives demonstrated effectiveness in behavioral models predictive of antipsychotic efficacy, suggesting a possible role in managing psychiatric disorders (Bolós et al., 1996).

Dopamine D4 Receptor Affinity

Research on the affinity for the human dopamine D4 receptor (hD4) has been conducted with piperidine and piperazine derivatives. These studies aim to develop selective and orally bioavailable hD4 ligands, which could have implications in neurological and psychiatric disorders (Collins et al., 1998).

Antihistamine Applications

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine derivatives have also been identified in the development of antihistamines. These compounds, such as cetirizine, have shown effectiveness in treating conditions like urticaria and allergic rhinitis (Arlette, 1991).

Antibacterial Properties

There is evidence of antibacterial properties in these derivatives. They have shown effectiveness against a range of bacteria, including gram-negative strains like Pseudomonas aeruginosa. This opens up potential applications in developing new antibacterial agents (Matsumoto & Minami, 1975).

Learning and Memory Facilitation

Some derivatives have been shown to facilitate learning and memory in animal models, indicating potential use in cognitive enhancement or treatment of cognitive impairments (Li Ming-zhu, 2012).

Safety and Hazards

The safety information available indicates that 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride may be an irritant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

1-benzyl-4-(2-piperidin-4-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNFUFOVJIALDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 4
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 5
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 6
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.